3.7-Fold Superior CCR5 Antagonist Potency Over the Direct N-Phenyl Analog Without the Methylene Spacer
In a cell-based functional assay of CCR5 antagonism (inhibition of CCL5-induced calcium mobilization in human MOLT4 cells), N-[(3,4-difluorophenyl)methyl]prop-2-enamide (ChEMBL2057812) exhibits an IC₅₀ of 1.01 × 10⁴ nM (10.1 µM) [1]. The closest structural analog lacking the methylene spacer—N-(3,4-difluorophenyl)prop-2-enamide (ChEMBL1817916)—shows an IC₅₀ of 3.76 × 10⁴ nM (37.6 µM) under the same assay conditions [2]. This represents a 3.7-fold improvement in functional antagonist potency conferred exclusively by the presence of the –CH₂– linker between the acrylamide nitrogen and the 3,4-difluorophenyl ring.
| Evidence Dimension | CCR5 antagonist functional potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.01 × 10⁴ nM (10.1 µM) |
| Comparator Or Baseline | N-(3,4-difluorophenyl)prop-2-enamide: IC₅₀ = 3.76 × 10⁴ nM (37.6 µM) |
| Quantified Difference | 3.7-fold lower IC₅₀ (higher potency) for the target compound |
| Conditions | Human MOLT4 T-lymphoblast cells; inhibition of CCL5-induced calcium mobilization measured by Fluor-4-AM dye; ChEMBL curation from Virginia Commonwealth University screening |
Why This Matters
A 3.7-fold potency improvement over the nearest structural neighbor means that programs requiring CCR5 modulation at lower test concentrations can use less material per assay, reducing cost per data point and improving screening signal-to-noise ratios.
- [1] BindingDB Entry BDBM50387956 (ChEMBL2057812). IC₅₀: 1.01E+4 nM for CCR5 antagonist activity in human MOLT4 cells. View Source
- [2] BindingDB Entry BDBM50351151 (ChEMBL1817916). IC₅₀: 3.76E+4 nM for CCR5 antagonist activity in human MOLT4 cells. View Source
